molecular formula C9H7N3O3S B14412082 5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one CAS No. 83070-02-4

5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one

Katalognummer: B14412082
CAS-Nummer: 83070-02-4
Molekulargewicht: 237.24 g/mol
InChI-Schlüssel: HBCKRLRNSAGPJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium hydroxide or sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the thiadiazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-(4-aminophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one.

Wissenschaftliche Forschungsanwendungen

5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The thiadiazine ring can also participate in various chemical reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitrophenol: A phenolic compound with a nitro group, used as an intermediate in the synthesis of various chemicals.

    1,3,4-Thiadiazole Derivatives: Compounds with a similar thiadiazole ring structure, known for their antimicrobial and other biological activities.

Uniqueness

5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to the combination of the 4-nitrophenyl group and the thiadiazine ring

Eigenschaften

CAS-Nummer

83070-02-4

Molekularformel

C9H7N3O3S

Molekulargewicht

237.24 g/mol

IUPAC-Name

5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-one

InChI

InChI=1S/C9H7N3O3S/c13-9-11-10-8(5-16-9)6-1-3-7(4-2-6)12(14)15/h1-4H,5H2,(H,11,13)

InChI-Schlüssel

HBCKRLRNSAGPJB-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NNC(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.